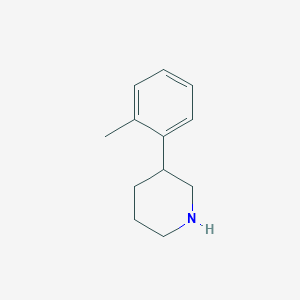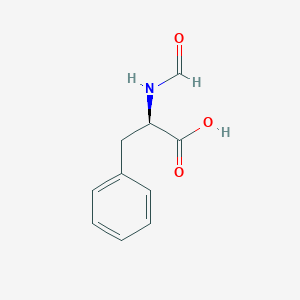
N-Formyl-D-Phenylalanin
Übersicht
Beschreibung
N-Formyl-D-phenylalanine is an organic compound belonging to the class of phenylalanine derivatives. It is characterized by the presence of a formyl group attached to the amino group of the D-enantiomer of phenylalanine. This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
N-Formyl-D-phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: It serves as a model compound for studying protein-ligand interactions and enzyme kinetics.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.
Wirkmechanismus
Target of Action
N-Formyl-D-phenylalanine primarily targets the N-formyl peptide receptor (FPR) . FPR is a specific cell surface receptor that triggers different cascades of biochemical events, eventually leading to cellular activation . It has been associated with the inflammatory process .
Mode of Action
The compound interacts with its targets through a specific ligand of FPR1 . This interaction promotes osteoblastic commitment and suppresses adipogenic commitment under differentiation conditions . The mode of action of N-Formyl-D-phenylalanine involves the activation of G-protein-coupled FPR . This activation leads to changes in the cell, such as a reduction in the severity of seizures and protection against memory dysfunction .
Biochemical Pathways
The activation of FPR by N-Formyl-D-phenylalanine triggers different cascades of biochemical events . These events include the activation of the phospholipase C/phospholipase D-Ca2±calmodulin-dependent kinase II-ERK-CREB signaling pathways . These pathways play a crucial role in cellular activation and differentiation .
Pharmacokinetics
It is known that the compound’s adme (absorption, distribution, metabolism, and excretion) properties can impact its bioavailability . More research is needed to fully understand the pharmacokinetics of N-Formyl-D-phenylalanine.
Result of Action
The activation of FPR by N-Formyl-D-phenylalanine leads to various cellular effects. For instance, it has been shown to reduce the severity of seizures and protect against memory dysfunction . Additionally, it promotes osteoblastic differentiation and suppresses adipogenic differentiation . It also plays an anti-inflammatory role .
Action Environment
The action, efficacy, and stability of N-Formyl-D-phenylalanine can be influenced by various environmental factors. For example, during chemical synthesis, the amino group in Asp is protected, such as by carbobenzoxy or formyl groups . This protection process is necessary for shifting the equation to the desired direction and preventing undesirable reactions . More research is needed to fully understand how environmental factors influence the action of N-Formyl-D-phenylalanine.
Biochemische Analyse
Biochemical Properties
N-Formyl-D-phenylalanine interacts with various enzymes, proteins, and other biomolecules. It is known to be involved in the innate immunity mechanism for host defense against pathogens . It binds to specific G protein-coupled receptors on cells, directing the inflammatory response to sites of bacterial invasion .
Cellular Effects
N-Formyl-D-phenylalanine has been observed to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a role in the behavior of limbic seizures, memory consolidation, and hippocampal neurodegeneration process .
Molecular Mechanism
At the molecular level, N-Formyl-D-phenylalanine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to play an anti-inflammatory role, mediated by the activation of G-protein-coupled formyl peptide receptor (FPR) .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of N-Formyl-D-phenylalanine can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited. It has been observed that N-Formyl-D-phenylalanine can reduce neuronal inflammation, axonal demyelination, gliosis, neuronal apoptosis, vascular leakage, and blood-brain barrier impairment induced by experimental autoimmune encephalomyelitis .
Dosage Effects in Animal Models
The effects of N-Formyl-D-phenylalanine vary with different dosages in animal models. For instance, in a study on an acute animal model of multiple sclerosis, it was found that all compounds of N-Formyl-D-phenylalanine reduced neuronal inflammation and other symptoms
Metabolic Pathways
N-Formyl-D-phenylalanine is involved in several metabolic pathways. It has been found that circulating N-Formyl-D-phenylalanine promotes a metabolic shift that involves incomplete mitochondrial fatty acid oxidation, increased branched chain amino acid metabolism, and activation of the pentose phosphate pathway .
Transport and Distribution
It is known that it interacts with specific G protein-coupled receptors on cells , which may play a role in its localization or accumulation.
Subcellular Localization
It is known that the formyl peptide receptor 1 (FPR1), which N-Formyl-D-phenylalanine binds to, is a cell surface receptor protein . This suggests that N-Formyl-D-phenylalanine may be localized at the cell surface where it interacts with FPR1.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl-D-phenylalanine typically involves the formylation of D-phenylalanine. One common method is the reaction of D-phenylalanine with formic acid and acetic anhydride under controlled conditions. The reaction proceeds as follows: [ \text{D-Phenylalanine} + \text{Formic Acid} + \text{Acetic Anhydride} \rightarrow \text{N-Formyl-D-phenylalanine} + \text{Acetic Acid} ]
Industrial Production Methods: In industrial settings, the production of N-Formyl-D-phenylalanine can be scaled up using similar synthetic routes. The process involves the careful control of reaction parameters such as temperature, pH, and reactant concentrations to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-Formyl-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: N-Formyl-D-phenylalanine is converted to N-carboxyl-D-phenylalanine.
Reduction: N-Formyl-D-phenylalanine is converted to N-hydroxymethyl-D-phenylalanine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
- N-Formyl-L-phenylalanine
- N-Formyl-D-tryptophan
- N-Formyl-L-tryptophan
N-Formyl-D-phenylalanine stands out due to its unique combination of structural features and diverse applications, making it a valuable compound in various scientific fields.
Eigenschaften
IUPAC Name |
(2R)-2-formamido-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-7-11-9(10(13)14)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,11,12)(H,13,14)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTPXGARCQOSAU-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
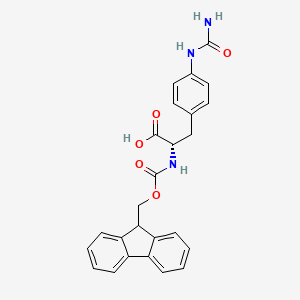
![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1337307.png)
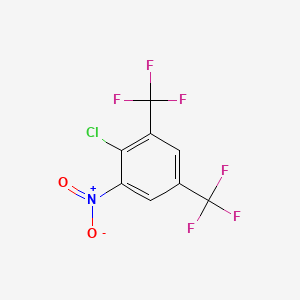
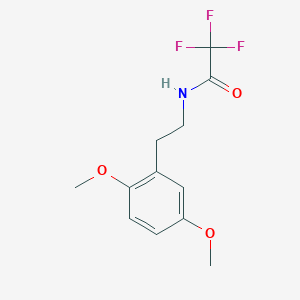
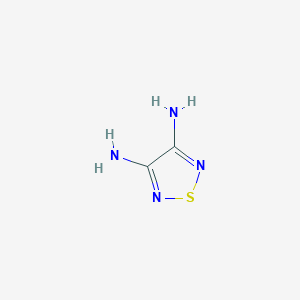
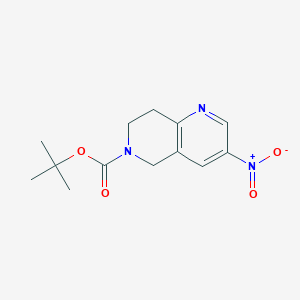
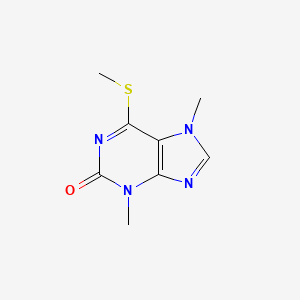
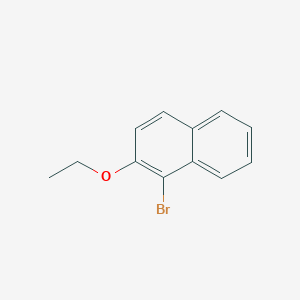
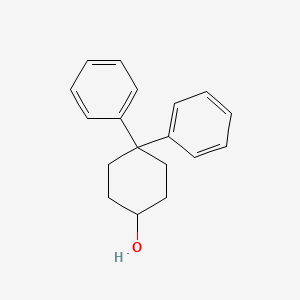
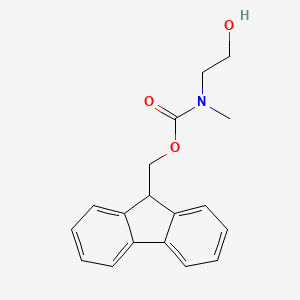
![(Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate](/img/structure/B1337330.png)
